molecular formula C35H54O6P2 B186957 Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite CAS No. 80693-00-1

Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite

Cat. No.: B186957
CAS No.: 80693-00-1
M. Wt: 632.7 g/mol
InChI Key: SSADPHQCUURWSW-UHFFFAOYSA-N
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Description

Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite is a highly effective phosphite antioxidant. It was developed by Asahi Denka Kogyo Co. in the late 1980s to early 1990s. The compound has a molecular formula of C35H54O6P2 and a molecular weight of 632.75. It is known for its unique spiro structure, which contributes to its high antioxidant activity .

Preparation Methods

The synthesis of Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite involves using pentaerythritol, phosphorus trichloride, and 2,6-di-ter-butyl-4-methylphenol (BHT) as raw materials. The process includes a two-step reaction with tripropylamine as a catalyst. In the first step, the reaction occurs in a solvent, and the feed liquid is directly fed into the next step. In the second step, BHT is added, and a tripropylamine-tributylamine mixture is used as an acid-binding agent. The reaction is then subjected to post-treatment to obtain the final product .

Chemical Reactions Analysis

Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite primarily undergoes oxidation and substitution reactions. Common reagents used in these reactions include oxidizing agents and various solvents. The major products formed from these reactions are typically oxidized derivatives of the compound. The unique spiro structure of the compound enhances its stability and reactivity in these reactions .

Scientific Research Applications

Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite is widely used in scientific research due to its high antioxidant activity. It is commonly applied in the formulation of general plastics and engineering plastics, especially under harsh processing conditions. The compound is also used in the stabilization of polymers against thermal degradation, which helps in reducing discoloration and preventing the increase of melt flow rate during high-temperature processing. Additionally, it shows a marked synergistic effect when used with phenolic antioxidants .

Mechanism of Action

The mechanism of action of Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite involves its ability to act as an antioxidant. The compound protects polymers against thermal degradation by scavenging free radicals and decomposing hydroperoxides. This action helps in maintaining the integrity and stability of the polymers during processing. The unique spiro structure of the compound enhances its antioxidant activity, making it more effective compared to other phosphite antioxidants .

Comparison with Similar Compounds

Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite is often compared with other high-performance phosphite antioxidants such as antioxidant 626 and antioxidant 9228. These compounds also contain spiro rings, but this compound has higher antioxidant activity due to its unique structure. This makes it more suitable for applications requiring high thermal stability and resistance to oxidation .

Similar Compounds::
  • Antioxidant 626
  • Antioxidant 9228

Properties

IUPAC Name

3,9-bis(2,6-ditert-butyl-4-methylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H54O6P2/c1-23-15-25(31(3,4)5)29(26(16-23)32(6,7)8)40-42-36-19-35(20-37-42)21-38-43(39-22-35)41-30-27(33(9,10)11)17-24(2)18-28(30)34(12,13)14/h15-18H,19-22H2,1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSADPHQCUURWSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)OP2OCC3(CO2)COP(OC3)OC4=C(C=C(C=C4C(C)(C)C)C)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H54O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]-
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CAS No.

80693-00-1
Record name PEP 36
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Record name Bis(2,6-di-tert-butyl-4-methylphenyl)pentaerythritol diphosphite
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Record name 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]-
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Record name 3,9-bis(2,6-di-tert-butyl-4-methylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
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Record name 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]
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Record name BIS(2,6-DI-TERT-BUTYL-4-METHYLPHENYL)PENTAERYTHRITOL DIPHOSPHITE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Bis(2,6-di-tert-butyl-4-methylphenyl)pentaerythritol diphosphite enhance the stability of polypropylene, and what are the observable effects on the material?

A1: Bis(2,6-di-tert-butyl-4-methylphenyl)pentaerythritol diphosphite acts as a secondary antioxidant, also known as a processing stabilizer, in polypropylene. While the exact mechanism isn't detailed in the provided research [], secondary antioxidants typically function by decomposing hydroperoxides, which are reactive species formed during the degradation of polymers like polypropylene. By neutralizing these hydroperoxides, the Bis(2,6-di-tert-butyl-4-methylphenyl)pentaerythritol diphosphite helps to slow down the degradation process, enhancing the material's overall stability.

  • Improved thermal stability: The polypropylene resists degradation at higher temperatures, as evidenced by the thermogravimetric analysis and degradation kinetics studies [].
  • Enhanced optical properties: The polymer retains its desired color and clarity for longer, as degradation often leads to discoloration and haze [].
  • Improved rheological properties: The polypropylene maintains its melt flow and viscosity characteristics over time, ensuring consistent processing behavior [].
  • Reduced die pressure build-up during processing: This indicates improved melt flow and reduced degradation during extrusion processes [].

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